N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-4-23-11-13-25(14-12-23)22(29)21(28)18-15-26(16-20(27)24(5-2)6-3)19-10-8-7-9-17(18)19/h7-10,15H,4-6,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXGOCIKXPVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with piperazine.
Acetylation: The final step involves the acetylation of the indole-piperazine intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis through caspase pathways, particularly caspase-3 and caspase-8, which suggests that the compound may be effective in treating certain types of cancer by promoting programmed cell death in malignant cells.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This inhibition can potentially lead to increased levels of acetylcholine, enhancing neurotransmission and cognitive function.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that compounds similar to N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide exhibited significant growth inhibition against several cancer cell lines, with some derivatives achieving over 80% inhibition at low concentrations .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective properties of similar compounds found that they could enhance cognitive function in animal models by inhibiting acetylcholinesterase activity, thereby supporting their potential use in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide would depend on its specific biological target. Generally, compounds with an indole core can interact with various enzymes and receptors in the body, modulating their activity. The piperazine ring might enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural features, molecular weights, and known activities of analogous compounds:
Functional Group Analysis
- Indole-Piperazine Hybrids : The target compound and analogs share indole and piperazine motifs, which are common in kinase inhibitors (e.g., GSK-3β) and serotonin receptor modulators. The 4-ethylpiperazine group may enhance solubility and receptor binding .
- Acetamide Modifications : Diethyl substituents (as in the target compound and analogs) influence lipophilicity, impacting blood-brain barrier penetration or repellent efficacy. For example, DEPA analogs (F1–F4) show substituent-dependent repellent activity .
- Antiproliferative Potential: ’s D-24851 demonstrates that indole-oxoacetamide derivatives can inhibit tubulin polymerization, suggesting a plausible mechanism for the target compound if optimized similarly .
Biological Activity
N,N-Diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 356.46 g/mol. The structure features an indole moiety, which is known for its diverse pharmacological properties.
Research indicates that the compound exhibits several biological activities, primarily through the modulation of various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which may contribute to its antidiabetic properties. For instance, studies have indicated competitive inhibition against α-glucosidase, with an IC50 value that suggests significant potency compared to standard inhibitors like acarbose .
- Receptor Interaction : The presence of the piperazine ring in its structure suggests potential interactions with neurotransmitter receptors, which could implicate the compound in neurological applications.
Antidiabetic Properties
Recent studies have highlighted the compound's potential as an antidiabetic agent. The inhibition of α-glucosidase is crucial for managing postprandial blood glucose levels. The compound's IC50 values are competitive with existing drugs, indicating a promising therapeutic profile .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, related indole derivatives often exhibit notable antibacterial and antifungal activities .
Study 1: Antidiabetic Efficacy
A study conducted on analogs of this compound demonstrated that modifications to the indole structure significantly influenced α-glucosidase inhibition. The most potent derivative exhibited an IC50 value of 4.8 μM, indicating strong potential for further development as an antidiabetic drug .
Study 2: Neuropharmacological Effects
Another investigation into structurally similar compounds revealed their ability to modulate neurotransmitter systems effectively. This suggests that this compound may also possess neuroprotective properties worth exploring .
Research Findings Summary Table
Q & A
Q. How is metabolomics used to identify degradation pathways and reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
